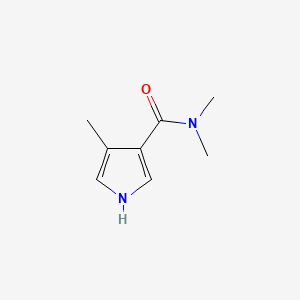

N,N,4-Trimethyl-1H-pyrrole-3-carboxamide

Description

Historical Context and Discovery

The development of this compound emerged from the broader exploration of pyrrole chemistry that began in the late 19th and early 20th centuries. Pyrrole chemistry itself has deep historical roots, with the parent pyrrole compound first isolated and characterized in the 1800s. The systematic investigation of pyrrole derivatives, particularly those bearing carboxamide functionalities, gained momentum as researchers recognized the biological significance of pyrrole-containing natural products and their potential pharmaceutical applications.

The specific compound this compound represents a product of methodical synthetic exploration aimed at understanding structure-activity relationships within the pyrrole carboxamide series. Research into pyrrole carboxamides as potential carbonic anhydrase inhibitors demonstrated that compounds in this class could exhibit measurable biological activity, with some pyrrole carboxamide compounds showing inhibition values ranging from 58.6 to 14.3 percent against alpha-carbonic anhydrase II isozyme. This discovery contributed to the continued interest in synthesizing and characterizing various substituted pyrrole carboxamides, including this compound.

The development of efficient synthetic methodologies for pyrrole-3-carboxamides has been a continuing area of research interest. Recent advances in continuous flow synthesis have enabled the direct preparation of pyrrole-3-carboxylic acids and their derivatives from readily available starting materials, facilitating access to compounds like this compound. These methodological improvements have made it possible to prepare such compounds more efficiently than traditional batch synthesis approaches.

Nomenclature and Chemical Classification

This compound follows systematic nomenclature conventions established by the International Union of Pure and Applied Chemistry. The compound name indicates several key structural features: the "1H-pyrrole" designation specifies the five-membered heterocyclic ring containing nitrogen, while the position numbers indicate the locations of substituents on this ring system. The "3-carboxamide" portion identifies the carboxamide functional group attached at position 3 of the pyrrole ring, and the "N,N,4-trimethyl" prefix indicates the presence of three methyl groups - two on the carboxamide nitrogen atoms and one at position 4 of the pyrrole ring.

The compound is classified under several chemical categories. Primarily, it belongs to the heterocyclic aromatic compounds family due to its pyrrole ring structure. More specifically, it falls within the pyrrole carboxamide subclass, which encompasses compounds containing both the pyrrole ring system and carboxamide functionality. The molecular formula C8H12N2O reflects its composition of eight carbon atoms, twelve hydrogen atoms, two nitrogen atoms, and one oxygen atom.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C8H12N2O |

| Molecular Weight | 152.19 g/mol |

| Chemical Abstract Service Number | 121536-36-5 |

| Systematic Classification | Pyrrole carboxamide derivative |

The compound can also be described using various chemical notation systems. The Simplified Molecular Input Line Entry System representation is Cc1c[nH]cc1C(=O)N(C)C, which provides a linear text representation of the molecular structure. The International Chemical Identifier key COANZZFYQQZWNH-UHFFFAOYSA-N serves as a unique identifier for the compound in chemical databases.

Position in Pyrrole Chemistry

This compound occupies a specific niche within the broader landscape of pyrrole chemistry. Pyrrole represents a fundamental five-membered heterocyclic system that exhibits aromatic character due to the delocalization of the lone pair electrons from the nitrogen atom into the pi-electron system. Among the five-membered ring heterocycles including furan and thiophene, pyrrole demonstrates intermediate aromaticity, being more aromatic than furan but less aromatic than thiophene.

The pyrrole ring system is characterized by its pi-excessive nature, where five sp2 hybridized atoms sustain six pi-electrons. This electronic configuration makes pyrrole highly reactive toward electrophilic aromatic substitution reactions, while nucleophilic substitution reactions are generally not observed except under special circumstances. The reactivity pattern of pyrrole differs significantly from that of benzene and other six-membered aromatic systems.

Within pyrrole chemistry, carboxamide derivatives represent an important class of compounds with diverse biological activities. The pyrrole carboxamide structural motif appears in numerous natural products and pharmaceutical agents, demonstrating antibacterial, antiviral, anti-inflammatory, anticancer, and antioxidant properties. The positioning of the carboxamide group at the 3-position of the pyrrole ring, as in this compound, represents one of the common substitution patterns explored in medicinal chemistry.

Recent research has highlighted the potential of 2-phenyl-1H-pyrrole-3-carboxamide derivatives as 5-HT6 receptor inverse agonists with cognition-enhancing activity. While this compound differs structurally from these compounds, it shares the fundamental pyrrole-3-carboxamide core that appears to be important for biological activity. The specific substitution pattern in this compound, with methyl groups at the 4-position of the pyrrole ring and on both nitrogen atoms of the carboxamide group, creates a unique molecular environment that may influence its chemical and biological properties.

The synthesis of pyrrole-3-carboxamide derivatives has been facilitated by advances in continuous flow chemistry. The development of one-step continuous flow synthesis methods for pyrrole-3-carboxylic acids directly from tert-butyl acetoacetates, amines, and 2-bromoketones has provided efficient access to the carboxylic acid precursors that can be converted to carboxamides. These synthetic advances have made compounds like this compound more accessible for research purposes.

Regulatory Status and Identification Parameters

This compound is identified by the Chemical Abstract Service number 121536-36-5, which serves as its unique registry number in chemical databases worldwide. This identifier facilitates tracking and regulation of the compound across different jurisdictions and regulatory frameworks. The compound falls under various chemical regulations depending on its intended use and the quantities involved in manufacture, import, or distribution.

Under the Registration, Evaluation, Authorisation and Restriction of Chemicals regulation framework, substances manufactured or imported in quantities of one tonne or more per year per registrant are subject to registration requirements. However, even substances handled in smaller quantities may be subject to other obligations under chemical regulations, including restrictions, authorization requirements, and communication obligations in the supply chain.

| Identification Parameter | Value |

|---|---|

| Chemical Abstract Service Number | 121536-36-5 |

| Molecular Formula | C8H12N2O |

| Monoisotopic Mass | 152.094963 |

| Average Molecular Mass | 152.197 |

| ChemSpider Identification | 23978718 |

The compound's physical and chemical properties provide additional identification parameters important for regulatory and safety considerations. The calculated density of 1.092 g/cm³ and boiling point of 325.252°C at 760 mmHg offer insights into its handling characteristics. The flash point of 150.507°C indicates the temperature at which the compound may pose fire hazards under specific conditions.

Properties

CAS No. |

121536-36-5 |

|---|---|

Molecular Formula |

C8H12N2O |

Molecular Weight |

152.197 |

IUPAC Name |

N,N,4-trimethyl-1H-pyrrole-3-carboxamide |

InChI |

InChI=1S/C8H12N2O/c1-6-4-9-5-7(6)8(11)10(2)3/h4-5,9H,1-3H3 |

InChI Key |

COANZZFYQQZWNH-UHFFFAOYSA-N |

SMILES |

CC1=CNC=C1C(=O)N(C)C |

Synonyms |

1H-Pyrrole-3-carboxamide,N,N,4-trimethyl-(9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Substituent Variations

Compound 4x (N-Adamantyl-1-(4-chlorophenyl)-2-methyl-pyrrole-3-carboxamide)

- Substituents : Adamantyl, 4-chlorophenyl, 2-methyl.

- Physical Properties : Melting point 163–165°C.

- Spectral Data :

- ¹H NMR : δ 7.43 (d, 2H, aromatic), 6.63 (d, 1H, pyrrole), 2.43 (s, 3H, CH₃).

- ¹³C NMR : δ 165.2 (amide carbonyl), 137.8 (quaternary aromatic carbon).

Compound 4y (1-(4-Chlorophenyl)-2-methyl-N-phenyl-pyrrole-3-carboxamide)

- Substituents : Phenyl, 4-chlorophenyl, 2-methyl.

- Physical Properties : Melting point 152–154°C.

- Spectral Data :

- ¹H NMR : δ 7.61 (d, 2H, aromatic), 6.71 (d, 1H, pyrrole).

- Key Feature : The absence of alkylation on the carboxamide nitrogen reduces steric hindrance, possibly increasing reactivity in electrophilic substitutions .

Compound DM-10 (N-((4,6-Dimethyl-2-oxo-dihydropyridinyl)methyl)-1-(2-methoxybenzyl)-2,4-dimethyl-pyrrole-3-carboxamide)

- Substituents : Methoxybenzyl, dihydropyridinyl, 2,4-dimethyl.

- Spectral Data : ¹H NMR highlights a methoxybenzyl proton signal (δ ~3.8 ppm) and dihydropyridinyl protons.

- Key Feature : The methoxybenzyl group introduces electron-donating effects, altering electronic distribution compared to N,N,4-trimethyl derivatives .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

*Calculated for illustrative purposes based on structure.

Preparation Methods

Carbodiimide-Mediated Coupling

A widely adopted method involves activating 4-methyl-1H-pyrrole-3-carboxylic acid with N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS). Reaction with dimethylamine in dichloromethane or tetrahydrofuran yields the target compound.

Yield : 68–72% after recrystallization from ethyl acetate/hexanes.

Uranium-Based Coupling Reagents

Hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) or hexafluoro phosphate azabenzotriazole tetramethyl uronium (HATU) enhance coupling efficiency in polar aprotic solvents like DMF. For example, HATU-mediated coupling with dimethylamine in DMF at 65°C achieves 85% conversion within 6 hours.

Multicomponent Pyrrole Synthesis with In Situ Functionalization

Paal-Knorr Cyclization with Dimethylamine Integration

Modifying the classical Paal-Knorr synthesis, 1,4-diketones react with dimethylamine under acidic conditions to form the pyrrole ring while directly incorporating the N,N-dimethylcarboxamide group.

AgOAc-Catalyzed Three-Component Assembly

A novel method employs silver acetate (AgOAc) to catalyze the reaction between maleimide, 3-(tetrahydropyran-2-yloxy)-propionitrile, and trimethylamine in CH2Cl2. Subsequent oxidation with DDQ yields this compound.

Key Advantage : Single-step regiocontrol over methyl and carboxamide positions.

Post-Synthetic N-Methylation Strategies

Reductive Amination

4-Methyl-1H-pyrrole-3-carboxamide undergoes reductive methylation using formaldehyde and sodium cyanoborohydride in methanol. Optimized conditions (pH 5–6, 25°C, 24 h) achieve >90% N,N-dimethylation without pyrrole ring hydrogenation.

Methyl Halide Alkylation

Treatment with methyl iodide in the presence of K2CO3 in DMF at 60°C selectively methylates the carboxamide nitrogen. Excess MeI (3.0 eq) ensures complete dimethylation within 6 hours.

Comparative Analysis of Synthetic Methods

Key Observations :

-

Uranium-based coupling agents (HATU) offer superior yields and scalability for industrial applications.

-

Multicomponent methods reduce step count but require stringent catalyst optimization.

-

Post-synthetic methylation ensures high purity but necessitates additional purification steps.

Mechanistic Insights and Side-Reaction Mitigation

Competing Ring Substitution

Electrophilic agents (e.g., MeI) may inadvertently methylate the pyrrole ring at C2 or C5. Employing bulky bases (e.g., DBU) or low temperatures (0°C) suppresses ring methylation.

Hydrolytic Degradation

The carboxamide group is susceptible to hydrolysis under strongly acidic or basic conditions. Neutral workup protocols (pH 6–8) and anhydrous solvents are critical for stability.

Industrial-Scale Process Recommendations

For kilogram-scale production, the HATU-mediated coupling route is preferred due to:

Q & A

Q. What are the standard synthetic routes for preparing N,N,4-Trimethyl-1H-pyrrole-3-carboxamide, and what reaction parameters are critical for optimizing yield?

- Methodological Answer : The synthesis typically involves coupling a pyrrole-3-carboxylic acid derivative with a dimethylamine source. A common approach uses carbodiimide coupling agents (e.g., DCC or EDC) with catalytic DMAP to activate the carboxylic acid for amide bond formation. For example, analogous compounds like ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate were synthesized via stepwise alkylation and cyclization reactions, with temperature control (0–25°C) and anhydrous conditions being critical to minimize side reactions .

Q. How is this compound characterized structurally, and what analytical techniques are essential for confirming purity?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are used to confirm substituent positions and methyl group assignments. For example, in a related pyrrole-carboxamide, H NMR peaks at δ 2.15–2.23 ppm correspond to methyl groups on the pyrrole ring, while amide protons appear as broad singlets near δ 11.06 ppm .

- LCMS/HPLC : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., ESIMS m/z 392.2 for a similar compound), while HPLC purity >98% ensures minimal impurities .

Q. What preliminary biological screening assays are recommended for evaluating the bioactivity of this compound?

- Methodological Answer : Initial screens focus on enzyme inhibition (e.g., kinase or protease assays) and cytotoxicity profiling. For example, pyrazole-carboxamide derivatives were tested in cell viability assays (e.g., MTT) against cancer cell lines, with IC values calculated to prioritize lead compounds .

Advanced Research Questions

Q. How can regioselectivity challenges in the alkylation of the pyrrole ring be addressed during synthesis?

- Methodological Answer : Regioselective alkylation is achieved by protecting reactive sites (e.g., using tert-butyl groups) or employing directing groups. In the synthesis of N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide, tert-butyl protection ensured selective substitution at the N1 position, with reaction monitoring via TLC and H NMR .

Q. What computational or experimental methods are effective for studying structure-activity relationships (SAR) of this compound derivatives?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock to predict binding affinities to target proteins (e.g., kinases). For example, pyrazole-carboxamides were docked into ATP-binding pockets to rationalize anticancer activity .

- Comparative SAR : Synthesize analogs with variations in methyl groups (e.g., N-methyl vs. N,N-dimethyl) and compare bioactivity. For instance, replacing N-methyl with N,N-dimethyl in a related compound increased solubility but reduced receptor binding affinity .

Q. How do tautomeric forms of pyrrole-carboxamides influence their reactivity and biological interactions?

- Methodological Answer : Tautomerism is studied via H/C NMR and X-ray crystallography. For example, in 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide, NMR chemical shifts (e.g., δ 7.58 ppm for pyrazole protons) confirmed the dominant tautomer in solution, which was critical for interpreting enzyme inhibition data .

Q. What strategies optimize the scale-up of this compound synthesis for preclinical studies?

- Methodological Answer :

- Continuous Flow Reactors : Improve heat/mass transfer and reduce reaction times. A related compound’s synthesis was scaled using automated flow reactors with real-time pH and temperature monitoring .

- Purification : Use recrystallization (e.g., ethanol/water mixtures) or flash chromatography (silica gel, hexane/ethyl acetate gradients) to isolate high-purity batches (>99%) .

Research Gaps and Future Directions

- Mechanistic Studies : Elucidate the compound’s mode of action via proteomics or CRISPR screening.

- In Vivo Pharmacokinetics : Assess bioavailability and metabolic stability using rodent models.

- Advanced Formulations : Develop nanoparticle carriers to improve tissue-specific delivery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.